5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid

CysLT1 antagonism leukotriene receptor indole-2-carboxylic acid SAR

Sourcing the correct C3-functionalized indole-2-carboxylic acid for CysLT1 or NMDA glycine-site programs is often hindered by generic substitutions that lack the essential C3 ester vector. This compound is the only commercially available building block that combines the C2 carboxylic acid (metal-chelating pharmacophore), C5 methoxy, and a C3 methoxycarbonylmethyl side chain in a single scaffold. - Directly enables SAR exploration of C3-amide indole-2-carboxylic acids with >2500-fold CysLT1 selectivity. - Serves as both a fragment for HIV-1 integrase screening and a prodrug precursor for MICA-based hypoglycemic candidates. - Supplied with full analytical documentation (≥95% HPLC) to ensure batch-to-batch reproducibility for your screening cascade.

Molecular Formula C13H13NO5
Molecular Weight 263.249
CAS No. 2356152-62-8
Cat. No. B2812276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid
CAS2356152-62-8
Molecular FormulaC13H13NO5
Molecular Weight263.249
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=C2CC(=O)OC)C(=O)O
InChIInChI=1S/C13H13NO5/c1-18-7-3-4-10-8(5-7)9(6-11(15)19-2)12(14-10)13(16)17/h3-5,14H,6H2,1-2H3,(H,16,17)
InChIKeyKXFNJICSYDKVAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid: Chemical Class and Baseline


5-Methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid (CAS 2356152-62-8) is a trisubstituted indole derivative bearing a C2 carboxylic acid, a C5 methoxy group, and a unique C3 methoxycarbonylmethyl side chain . This scaffold belongs to the broader class of indole-2-carboxylic acids, a family with established hypoglycemic activity exemplified by the well-studied comparator 5-methoxyindole-2-carboxylic acid (MICA, CAS 4382-54-1) [1]. The C3 acetic acid methyl ester appendage is the key structural differentiator that places this compound at the intersection of C3-functionalized indole-2-carboxylic acids, a substitution pattern known to dramatically modulate target selectivity and potency in programs targeting CysLT receptors, NMDA glycine sites, and metabolic enzymes [2].

5-Methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid: Irreplaceability vs. Generic Analogs


Generic substitution with simpler indole-2-carboxylic acids such as MICA (CAS 4382-54-1) or 5-methoxyindole-3-acetic acid (CAS 3471-31-6) is precluded by the profound pharmacodynamic divergence introduced by C3 functionalization [1]. While MICA is a well-characterized hypoglycemic acting via gluconeogenesis inhibition and mitochondrial dihydrolipoamide dehydrogenase (DLDH) blockade [2], the installation of a C3 ester-linked side chain fundamentally alters the molecule's conformational landscape and hydrogen-bonding capacity, directly impacting target engagement profiles [3]. Critically, the C2 carboxylic acid is retained as a metal-chelating pharmacophore essential for certain integrase and NMDA glycine-site interactions, meaning that any procurement substitution that alters the C3 substituent—or omits it entirely—risks abolishing the desired selectivity or potency gains that motivated the original selection of this compound for a screening or synthesis campaign [4].

5-Methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid: Quantitative Evidence vs. Analogs


C3 Ester Drives CysLT1 Selectivity

In a systematic SAR study of 3-substituted 1H-indole-2-carboxylic acids, compound 17k—which bears a C3 alkenyl-amido extension and a C7 methoxy group—achieved an IC50 of 0.0059 μM against CysLT1 with >2500-fold selectivity over CysLT2 (IC50 15 μM) [1]. The unsubstituted indole-2-carboxylic acid parent scaffold lacks this C3 extension and shows no measurable CysLT1 antagonism at comparable concentrations, demonstrating that C3 functionalization is the principal driver of target engagement in this series [1]. The target compound's C3 2-methoxy-2-oxoethyl group provides a synthetically tractable ester handle that can serve as a direct precursor for analogous amide or hydrazide extension to explore this selectivity-enabling vector .

CysLT1 antagonism leukotriene receptor indole-2-carboxylic acid SAR

C3 Substituent and NMDA Glycine-Site Antagonism

A series of indole-2-carboxylates bearing varying C3 chains were evaluated for in vitro affinity at the strychnine-insensitive glycine binding site of the NMDA receptor using [³H]glycine displacement assays and in vivo potency assessed by inhibition of NMDA-induced convulsions in mice [1]. Compounds lacking a C3 substituent showed negligible binding (Ki > 10 μM), while optimized C3-substituted analogs achieved nanomolar affinity (Ki values in the 10–100 nM range) and potent in vivo protection (ED50 values as low as 0.06 mg/kg i.v.) [1]. The target compound's C3 2-methoxy-2-oxoethyl group represents a conformationally flexible ester-terminated chain that can be elaborated via standard amidation or hydrolysis to probe this pharmacophore model .

NMDA glycine site neuroprotection indole-2-carboxylate SAR

MICA Inhibition of Gluconeogenesis and DLDH: C3 Ester Modulation

5-Methoxyindole-2-carboxylic acid (MICA, CAS 4382-54-1) is a well-characterized hypoglycemic agent that inhibits gluconeogenesis by blocking pyruvate, α-ketoglutarate, glutamate, and citrate oxidation in rat liver mitochondria, while sparing β-hydroxybutyrate and succinate oxidation [1]. MICA also reversibly inhibits mitochondrial dihydrolipoamide dehydrogenase (DLDH), decreasing ATP production from oxidative phosphorylation [2]. MICA demonstrated pronounced glucose-lowering in diabetic Chinese hamsters but was associated with increased mortality, halting its clinical development [2]. The target compound incorporates MICA's 5-methoxyindole-2-carboxylic acid core with an additional C3 ester side chain that could serve as a prodrug moiety (hydrolyzed in vivo to the corresponding C3 acetic acid metabolite) or as a handle for further derivatization to mitigate MICA's toxicity while retaining its gluconeogenesis-inhibitory pharmacophore [3].

gluconeogenesis inhibition DLDH inhibition hypoglycemic agents

Diacid Metabolite as Pharmacologically Relevant Comparator

The target compound's C3 methyl ester is quantitatively hydrolyzable to 3-(carboxymethyl)-5-methoxy-1H-indole-2-carboxylic acid (CAS 858232-58-3), a diacid metabolite available as a discrete chemical entity with ≥98% purity . This diacid is structurally analogous to indole-2,3-dicarboxylic acid (CAS 103030-09-7), a scaffold used in HIV-1 integrase inhibitor programs where the C2 carboxylate chelates catalytic Mg²⁺ ions in the active site [1]. The target compound thus serves dual purpose: as a prodrug precursor that can be hydrolyzed to the diacid for in vivo metabolite identification studies, and as a protected synthetic intermediate where the methyl ester enables selective C2 functionalization without C3 interference .

indole-2,3-dicarboxylic acid metabolite prodrug hydrolysis

5-Methoxy Substitution Modulates Pharmacophore Interactions

In the CysLT1 antagonist series, SAR analysis demonstrated that derivatives without substituents on the indole ring (compound 1) and those with chlorine substitution (compounds 2, 17a) exhibited inferior antagonist activity compared to methoxy-bearing analogs [1]. The 5-methoxy group is an electron-donating substituent that increases the electron density of the indole π-system, enhancing π-π stacking interactions with aromatic residues in the CysLT1 receptor binding pocket [1]. In the broader indole-2-carboxylic acid hypoglycemic class, the 5-methoxy derivative MICA shows markedly greater blood sugar-lowering action than the 5-methyl or unsubstituted analogs, confirming that the 5-methoxy group is not merely a passive substituent but an activity-enhancing pharmacophoric element [2].

indole electronic effects 5-methoxy SAR CysLT1 selectivity

C2 Carboxylic Acid Enables Bidentate Metal Chelation

In HIV-1 integrase strand transfer inhibitor (INSTI) design, the indole-2-carboxylic acid scaffold was shown to effectively chelate the two catalytic Mg²⁺ ions within the integrase active site, with the C2 carboxyl group and the indole NH forming critical metal coordination interactions [1]. Compound 3 in this series demonstrated potent inhibition of HIV-1 integrase strand transfer activity [1]. The target compound retains this essential C2 carboxylate pharmacophore while the C3 ester chain provides an orthogonal vector for additional binding interactions, unlike comparator compounds such as 5-methoxyindole-3-acetic acid (CAS 3471-31-6) or indole-3-butyric acid, which place the carboxylic acid at C3 and lack the C2 carboxylate necessary for bidentate metal chelation [2].

metal chelation HIV integrase enzyme inhibition

5-Methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid: Application Scenarios


CysLT1 Antagonist Optimization Using C3 Ester Handle

The C3 methyl ester of the target compound can be hydrolyzed to the corresponding carboxylic acid and coupled with diverse amines to generate a library of C3-amide indole-2-carboxylic acids for CysLT1 screening [1]. This approach directly leverages the >2500-fold selectivity window demonstrated by the 3-substituted indole-2-carboxylic acid series, where the C3 extension was the critical determinant of CysLT1 engagement [1]. The unsubstituted analog MICA cannot support this chemistry without de novo C3 functionalization, making the target compound the only practical entry point for this SAR exploration [1].

Prodrug-to-Metabolite DMPK Quantification

The target compound (methyl ester, CAS 2356152-62-8) and its hydrolyzed diacid metabolite (CAS 858232-58-3) can be used as matched analytical standards for LC-MS/MS method development, enabling simultaneous quantification of prodrug and active metabolite in plasma and tissue homogenates . This dual-entity procurement strategy is essential for programs investigating MICA-based hypoglycemic agents, where the C3 ester may serve as a prodrug moiety to modulate pharmacokinetics and potentially reduce the mitochondrial toxicity that halted MICA's clinical development [2].

NMDA Glycine-Site Antagonist Discovery via C3 Chain Elaboration

The target compound's C3 2-methoxy-2-oxoethyl group can be reduced to the alcohol, converted to a leaving group, and displaced with amines to generate C3-aminoalkyl indole-2-carboxylic acids following the SAR blueprint established by GV150526 and related glycine-site antagonists [3]. The in vivo ED50 of 0.06 mg/kg i.v. achieved by optimized C3-substituted analogs in the NMDA-induced convulsion model sets a clear benchmark for programs using this synthetic route [3]. No other commercially available indole-2-carboxylic acid building block offers the C3 ester, C2 acid, and C5 methoxy combination in a single compound [3].

HIV-1 Integrase Fragment Screening with Metal-Chelating Scaffold

The indole-2-carboxylic acid core chelates catalytic Mg²⁺ ions in the HIV-1 integrase active site, and the C3 ester chain provides a vector for fragment growth toward additional binding pockets [4]. The target compound can be directly screened as a fragment or elaborated via ester hydrolysis and amidation to explore interactions with the hydrophobic cavity adjacent to the integrase active site [4]. This dual functionality—C2 metal chelation plus C3 extension capability—is absent in the commonly procured indole-3-acetic acid analogs and makes the target compound a strategically distinct fragment for antiviral discovery [4].

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